![molecular formula C7H4BrN3O2 B187127 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 300717-72-0](/img/structure/B187127.png)
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Compounds derived from this scaffold, including 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, have shown promising results as selective inhibitors against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against breast cancer (MCF-7) and colon cancer (HTC-116) cell lines. The mechanism often involves the inhibition of specific protein kinases that are crucial for cancer cell growth and survival .
1.2 Protein Kinase Inhibition
The compound has been identified as a potent inhibitor of several protein kinases, including AXL and c-MET. These kinases are implicated in various signaling pathways that regulate cellular processes such as growth and differentiation. Inhibiting these kinases can lead to therapeutic benefits in conditions characterized by abnormal kinase activity, such as cancer and inflammatory diseases .
Material Science Applications
2.1 Photophysical Properties
Recent research has highlighted the exceptional photophysical properties of pyrazolo[1,5-a]pyrimidines, making them suitable candidates for optical applications. The derivatives can serve as fluorophores in biological imaging and as lipid droplet biomarkers in cancer research . Their ability to form stable crystals with distinct conformational properties further enhances their utility in solid-state applications .
2.2 Synthesis of Novel Materials
The structural versatility of this compound allows for modifications that can lead to new materials with tailored properties. For example, hybrid systems combining this compound with other organic molecules have been synthesized to enhance their optical characteristics . These advancements open avenues for developing new materials in electronics and photonics.
Case Studies
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may act as an inhibitor of certain kinases, thereby affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5,7-Dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine
- 7-Alkynyl-2,6-diarylpyrazolo[1,5-a]pyrimidine
Uniqueness
What sets this compound apart is its bromine substitution, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for the development of new chemical entities with diverse applications .
Biological Activity
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (6-Br-Pyrazolo) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
6-Br-Pyrazolo has the molecular formula and features a brominated pyrazolo-pyrimidine framework. The presence of the bromine atom at the 6-position and a carboxylic acid group at the 2-position contributes to its unique reactivity and biological activity.
1. Anticancer Properties
Research indicates that 6-Br-Pyrazolo exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Notably, it has demonstrated an IC50 value of approximately against MCF-7 cells, indicating significant cytotoxic effects .
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic processes. For instance, it has shown inhibitory effects on α-amylase and α-glucosidase, which are crucial for carbohydrate metabolism. The inhibitory percentages for 6-Br-Pyrazolo were found to be for α-amylase and for α-glucosidase compared to standard inhibitors like acarbose .
3. Antioxidant Activity
In addition to its anticancer properties, 6-Br-Pyrazolo has been evaluated for its antioxidant capabilities. It exhibited significant free radical scavenging activity, with IC50 values comparable to well-known antioxidants such as ascorbic acid . The following table summarizes its antioxidant activity:
Compound | TAC (mg gallic acid per g) | DPPH (IC50 μg/ml) | ABTS (%) |
---|---|---|---|
6-Br-Pyrazolo | 30.58 ± 0.07 | 19.63 ± 0.04 | 25.28 ± 0.06 |
Standard (Ascorbic Acid) | — | 4.05 ± 0.01 | 39.09 ± 0.09 |
The biological activity of 6-Br-Pyrazolo can be attributed to its interaction with specific molecular targets within cells:
- Enzyme Binding : The compound can bind to the active sites of enzymes such as α-amylase, inhibiting their function through competitive inhibition mechanisms.
- Cell Cycle Disruption : In cancer cells, it may induce cell cycle arrest, leading to apoptosis through various signaling pathways .
Case Studies
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in treating various diseases:
- Anticancer Study : A study involving a series of pyrazolo derivatives demonstrated that compounds similar to 6-Br-Pyrazolo showed selective cytotoxicity against cancer cells while sparing normal cells .
- Diabetes Management : Another research focused on the anti-diabetic effects of pyrazolo derivatives indicated that these compounds could be developed into effective treatments for managing blood sugar levels due to their enzyme inhibitory properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of aminopyrazoles with electrophilic reagents (e.g., β-ketoesters or α,β-unsaturated carbonyl compounds) to form the pyrazolo[1,5-a]pyrimidine core. For example, hydrazine hydrate reacts with enamines under controlled conditions to yield intermediates like cyanopyrazoles or aminopyrazoles .
- Step 2 : Bromination at the 6-position using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under inert atmospheres. Regioselectivity is influenced by steric and electronic factors of the substituents .
- Step 3 : Hydrolysis of ester precursors (e.g., ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate) using aqueous NaOH or HCl to yield the carboxylic acid .
Key Reference : Gregg et al. (2007) developed combinatorial methods for pyrazolo[1,5-a]pyrimidine carboxamides, adaptable for carboxylic acid synthesis .
Q. How is the compound characterized spectroscopically?
- NMR : and NMR identify proton environments and carbon frameworks. The bromo substituent causes deshielding in adjacent protons (~δ 8.5–9.0 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 256.97 for [M+H] of CHBrNO) .
- X-ray Crystallography : Used to resolve regiochemistry and confirm the planar pyrazolo-pyrimidine core, as seen in related Co(II) complexes .
Q. What solvents are optimal for solubility and reactivity studies?
- Polar aprotic solvents (DMF, DMSO) enhance solubility for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Aqueous-organic mixtures (e.g., ethanol/water) are used for hydrolysis of ester precursors .
- Stability in acidic/basic conditions should be tested via pH-dependent degradation studies .
Advanced Research Questions
Q. How does the bromo substituent influence regioselectivity in cross-coupling reactions?
- The 6-bromo group acts as a directing group, enabling Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) at the 6-position. Steric hindrance from the pyrimidine ring limits reactivity at adjacent positions .
- Example : Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes Suzuki coupling with aryl boronic acids to yield biaryl derivatives .
Data Contradiction : Gavrin et al. (2007) observed competing N-alkylation in brominated analogs, requiring careful optimization of catalyst systems .
Q. What strategies improve yield in large-scale synthesis?
- Microwave-assisted synthesis reduces reaction time for cyclocondensation steps (e.g., from 24 h to 2 h) .
- Flow chemistry enhances reproducibility in bromination by controlling exothermic reactions .
- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures achieves >98% purity .
Q. How is computational modeling applied to study structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Predicts electron density distribution, highlighting the carboxylic acid’s role in hydrogen bonding with biological targets (e.g., kinases) .
- Molecular Docking : Validates interactions with adenosine receptors, as demonstrated for pyrazolo[1,5-a]pyrimidine carboxamides .
Case Study : Baraldi et al. (2003) used docking to optimize A receptor antagonists, showing the carboxylic acid’s critical role in binding .
Q. What in vivo models evaluate pharmacological activity?
- Anti-inflammatory assays : Carrageenan-induced paw edema in rodents, measuring inhibition of COX-2 activity .
- Anticancer studies : Xenograft models assess tumor growth inhibition via apoptosis pathways (e.g., caspase-3 activation) .
Methodological Note : Metabolite stability is assessed using liver microsomes to identify rapid hydrolysis of ester prodrugs to the active carboxylic acid .
Q. Data Contradictions and Resolution
- Regioselectivity in Bromination : While Gregg et al. (2007) reported dominant 6-bromination under kinetic control, Gavrin et al. (2007) observed 3-bromo byproducts under thermal conditions. Resolution involves low-temperature bromination (-20°C) and electron-withdrawing substituents to direct bromine to the 6-position .
- Biological Activity : Shaaban et al. (2008) reported anti-inflammatory activity in pyrazolo[1,5-a]pyrimidines, whereas Baraldi et al. (2003) focused on receptor antagonism. These discrepancies highlight the need for target-specific assay design .
Properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-9-6-1-5(7(12)13)10-11(6)3-4/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDICXYMIEJAABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354403 | |
Record name | 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300717-72-0 | |
Record name | 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.